molecular formula C2H5N5O B7907281 2-Azidoacetohydrazide

2-Azidoacetohydrazide

Cat. No.: B7907281
M. Wt: 115.09 g/mol
InChI Key: LCKIANNOFDKHMP-UHFFFAOYSA-N
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Description

2-Azidoacetohydrazide (C₂H₅N₅O) is a hydrazide derivative characterized by an azide (-N₃) group at the β-position of the acetohydrazide backbone. This compound is synthesized via the reaction of 2-azidoacetic acid with hydrazine derivatives, as demonstrated in palladium-catalyzed coupling reactions. Notably, the β-azide configuration prevents cyclization under conditions where homologues like 3-azidopropanoic acid form cyclic products, underscoring its unique reactivity .

Properties

IUPAC Name

2-azidoacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5O/c3-6-2(8)1-5-7-4/h1,3H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKIANNOFDKHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azidoacetohydrazide can be synthesized through a multi-step process starting from chloroacetyl chloride. The synthesis involves the following steps:

Industrial Production Methods: While specific industrial production methods for 2-Azidoacetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

2-Azidoacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, chloroacetyl chloride, and hydrazide.

    Reduction: Triphenylphosphine, lithium aluminum hydride.

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products:

    Substitution: Iminophosphoranes.

    Reduction: Amines.

    Cycloaddition: Triazoles.

Mechanism of Action

The mechanism of action of 2-Azidoacetohydrazide involves its reactivity with various chemical groups:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2-Azidoacetohydrazide and analogous compounds:

Compound Name Molecular Formula Functional Groups Synthesis Method Reactivity/Applications Reference
2-Azidoacetohydrazide C₂H₅N₅O Azide, Hydrazide Reaction of 2-azidoacetic acid with hydrazines Forms stable hydrazides; no cyclization under standard conditions
2-Hydroxyacetohydrazide C₂H₆N₂O₂ Hydroxyl, Hydrazide Derived from glycolic acid hydrazidation Hydrogen bonding enables crystal engineering; limited thermal stability
Benzothiazole-sulfanyl derivative C₁₅H₁₁Cl₂N₃OS Benzothiazole, Sulfanyl Thiol addition to quinazolinone intermediates Forms thiazolidinones via thiocarbonyl reactions; bioactive potential
1-(2-Hydroxyethyl)aziridine-2-carbohydrazide C₅H₁₀N₃O₂ Aziridine, Hydrazide Aziridine functionalization with hydrazide Strained aziridine enhances electrophilicity; used in peptide ligation

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-Azidoacetohydrazide?

  • Methodological Answer :

  • Temperature Control : Reactions involving hydrazide derivatives often require precise temperature regulation (e.g., 0–5°C for azide group stability) to prevent side reactions like decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred to enhance solubility and reaction homogeneity .
  • pH Adjustment : Maintaining a mildly acidic to neutral pH (6–7) prevents unwanted hydrolysis of reactive intermediates .
  • Purification : Thin-layer chromatography (TLC) is critical for monitoring reaction progress, followed by recrystallization or column chromatography for purity ≥95% .

Q. How can researchers confirm the structural identity of 2-Azidoacetohydrazide post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra identify proton environments and carbon frameworks, with azide protons typically resonating at δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C2_2H5_5N5_5O for 2-Azidoacetohydrazide) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : A sharp peak at ~2100 cm1^{-1} confirms the azide (-N3_3) group .

Q. What stability challenges arise during storage of 2-Azidoacetohydrazide, and how can they be mitigated?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the azide moiety .
  • Moisture Control : Use desiccants in sealed containers to avoid hydrolysis, which can form hydrazoic acid (HN3_3) .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing 2-Azidoacetohydrazide derivatives for targeted bioactivity?

  • Methodological Answer :

  • Substitution Reactions : The azide group can undergo Staudinger reactions with phosphines to form iminophosphoranes, enabling conjugation with biomolecules .
  • Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) creates triazole-linked derivatives, useful in drug discovery .
  • Optimization : Kinetic studies (e.g., varying catalysts like Cu(I) or Ru(II)) are essential to control regioselectivity and yield .

Q. What strategies resolve contradictions in reported synthetic yields of 2-Azidoacetohydrazide across studies?

  • Methodological Answer :

  • Condition Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, stoichiometry) and identify optimal parameters .
  • Reproducibility Checks : Cross-validate findings using PubChem data (e.g., DTXSID80307165 for analogous hydrazides) to isolate protocol-specific variables .

Q. How can computational modeling predict the reactivity and stability of 2-Azidoacetohydrazide in complex systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the azide group to assess thermal stability .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to predict pharmacokinetic behavior .
  • PubChem Integration : Leverage computed properties (e.g., InChI keys, SMILES) for cheminformatics-based derivative design .

Q. What analytical approaches validate the structure-activity relationship (SAR) of 2-Azidoacetohydrazide in antimicrobial studies?

  • Methodological Answer :

  • Bioassay-Guided Fractionation : Pair MIC (Minimum Inhibitory Concentration) assays with HPLC to isolate active derivatives .
  • X-ray Crystallography : Resolve 3D structures of protein-ligand complexes to identify binding motifs .

Notes

  • References to PubChem and EPA DSSTox ensure authoritative data sourcing .
  • Advanced questions emphasize mechanistic and computational rigor, aligning with drug discovery and materials science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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